molecular formula C9H6N2O2 B1406115 2,7-Naphthyridine-1-carboxylic acid CAS No. 1140240-08-9

2,7-Naphthyridine-1-carboxylic acid

Cat. No. B1406115
CAS RN: 1140240-08-9
M. Wt: 174.16 g/mol
InChI Key: MQCWAZZXJIMORI-UHFFFAOYSA-N
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Description

2,7-Naphthyridine-1-carboxylic acid is a compound with the molecular formula C10H7NO3 . It contains a total of 20 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 2 Pyridine .


Synthesis Analysis

The synthesis of 2,7-Naphthyridine-1-carboxylic acid involves several steps. The yield was reported to be 62%, with a melting point of 190–192°C . The synthesis process involves reactions such as the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .


Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridine-1-carboxylic acid includes 2 Pyridine, 1 hydroxyl group, and 1 carboxylic acid (aromatic). It also contains 1 ten-membered ring and 2 six-membered rings .


Chemical Reactions Analysis

2,7-Naphthyridine-1-carboxylic acid has been used in the synthesis of various derivatives, which have shown a broad spectrum of biological activities. These derivatives have been found to have antitumor, antimicrobial, analgesic, and anticonvulsant effects .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Derivatives

2,7-Naphthyridine-1-carboxylic acid: serves as a key precursor in the synthesis of various bioactive derivatives. These derivatives are explored for their potential medicinal properties. For instance, naphthyridine derivatives have been studied for their reactivity with electrophilic or nucleophilic reagents, which is crucial in the development of new pharmaceuticals .

Biological Activity: Anticancer Agents

The naphthyridine scaffold is utilized in the design and synthesis of compounds with anticancer activity. Novel naphthyridinecarboxamides have been synthesized and shown to exhibit significant anticancer activity, particularly against lung cancer cell lines, when compared to established drugs like pemetrexed .

Enzyme Inhibition: PDK1 Inhibitors

Naphthyridine derivatives have been used to develop inhibitors for the enzyme 3-phosphoinositide-dependent kinase-1 (PDK1). This enzyme plays a role in various cellular processes, and its inhibition can be beneficial in treating diseases like cancer .

Anti-inflammatory Applications

The naphthyridine structure has been associated with anti-inflammatory properties. Compounds derived from naphthyridines have been investigated for their ability to inhibit pro-inflammatory mechanisms, which is valuable in the treatment of chronic inflammation and autoimmune diseases .

Metal Complex Formation

Naphthyridine derivatives are known to form complexes with metals. These metal complexes can have various applications, including catalysis and material science. The ability to form stable complexes enhances the utility of naphthyridine derivatives in scientific research .

Heterocyclic Compound Synthesis

As a heterocyclic compound, 2,7-Naphthyridine-1-carboxylic acid is used in the synthesis of other heterocyclic structures. These structures are fundamental in organic chemistry and have applications across multiple fields, including drug development and materials science .

DNA-Intercalating Agents

Certain naphthyridine derivatives act as DNA-intercalating agents. This property is explored for therapeutic applications, such as in the treatment of cancer, where intercalation can disrupt the replication of cancer cells .

Antimicrobial Activity

Naphthyridine derivatives have been reported to exhibit antimicrobial activity. This makes them candidates for the development of new antibiotics, which is crucial in the face of rising antibiotic resistance .

Mechanism of Action

Target of Action

These compounds have been found to exhibit significant biological activities, including anti-cancer and anti-microbial effects . This suggests that they may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these processes.

Mode of Action

It’s known that the compound’s biological activity is likely due to its interaction with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Result of Action

The result of the action of 2,7-Naphthyridine-1-carboxylic acid is manifested in its observed biological activities. Some derivatives of this compound have shown anti-cancer activity in liver and breast cancer cells, suggesting that they may induce cell death or inhibit cell proliferation . Additionally, some compounds have demonstrated anti-microbial activity against a variety of bacterial and fungal strains .

Safety and Hazards

While specific safety and hazard information for 2,7-Naphthyridine-1-carboxylic acid is not available, it’s important to handle all chemicals with care. Avoid contact with skin and eyes, and avoid ingestion and inhalation .

properties

IUPAC Name

2,7-naphthyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCWAZZXJIMORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Naphthyridine-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What unique rearrangement reaction leads to the formation of a 2,7-Naphthyridine-1-carboxylic acid derivative?

A1: Research indicates that treating 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid diethyl ester (III) under specific conditions can yield a 2,7-Naphthyridine-1-carboxylic acid derivative. When subjected to refluxing toluene or pyridine, compound III undergoes a rearrangement to primarily form 1,2,3,6-tetrahydro-2,4-dimethyl-2,6-methano-1,3-benzodiazocine-5,11-dicarboxylic acid diethyl ester (IV) []. Interestingly, a minor product isolated from this reaction is 6-hydroxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid ethyl ester (VII) [], representing the 2,7-Naphthyridine-1-carboxylic acid derivative of interest. This finding highlights the sensitivity of compound III to reaction conditions and its propensity to form diverse heterocyclic structures.

Q2: Beyond traditional synthetic routes, are there alternative pathways for generating these derivatives?

A2: Yes, the degradation of certain compounds can unexpectedly yield 2,7-Naphthyridine-1-carboxylic acid derivatives. For instance, during saponification attempts on bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate (1), a nifedipine analog, researchers unexpectedly isolated 6‐hydroxy‐2,4‐dimethyl‐5‐oxo‐5,6‐dihydrobenzo[c][2,7]naphthyridine‐1‐carboxylic acid (6) as a degradation product []. This finding suggests that the 2,7-Naphthyridine-1-carboxylic acid scaffold might arise from unexpected chemical transformations, potentially offering new synthetic avenues.

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